3-Bromo-5-(tetrahydro-2H-pyran-4-yl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
3-bromo-5-(oxan-4-yl)pyridine |
InChI |
InChI=1S/C10H12BrNO/c11-10-5-9(6-12-7-10)8-1-3-13-4-2-8/h5-8H,1-4H2 |
InChI Key |
RJOVWEXDDXVTQK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
Experimental Conditions
-
Catalyst : Pd(PPh) (1–5 mol%)
-
Base : KCO or NaCO
-
Solvent : Dioxane/water (4:1)
-
Temperature : 80–100°C
-
Time : 12–24 hours
This method achieves yields of 70–85% when using 3-bromo-5-iodopyridine and tetrahydro-2H-pyran-4-ylboronic acid pinacol ester. The boronic ester is synthesized via Miyaura borylation of 4-hydroxytetrahydro-2H-pyran with bis(pinacolato)diboron (Bpin) in the presence of a palladium catalyst.
Key Data
| Parameter | Value |
|---|---|
| Yield | 82% |
| Catalyst Loading | 3 mol% Pd(PPh) |
| Reaction Time | 18 hours |
| Purity (HPLC) | >98% |
Nucleophilic Aromatic Substitution (SN_NNAr)
SAr reactions enable direct substitution of electron-deficient pyridines. For this compound, 3,5-dibromopyridine reacts with tetrahydro-2H-pyran-4-ol under basic conditions.
Reaction Scheme
Experimental Conditions
-
Base : KOtBu (2.5 equiv)
-
Solvent : THF or DMF
-
Temperature : 60–80°C
-
Time : 6–12 hours
This method selectively substitutes the 5-position bromine, yielding 65–75% product. The reaction proceeds via deprotonation of the alcohol to generate a nucleophilic alkoxide, which attacks the electron-deficient pyridine ring.
Key Data
| Parameter | Value |
|---|---|
| Yield | 68% |
| Selectivity (5-position) | >95% |
| Base | KOtBu |
Mitsunobu Reaction
The Mitsunobu reaction facilitates ether formation between alcohols and phenols, applicable to pyridine derivatives.
Reaction Scheme
Experimental Conditions
-
Reagents : DIAD (1.2 equiv), PPh (1.2 equiv)
-
Solvent : THF
-
Temperature : 0°C to RT
-
Time : 4–8 hours
This method achieves 75–80% yield with excellent regioselectivity. The reaction proceeds via oxidative phosphorylation, forming a betaine intermediate that drives the substitution.
Key Data
| Parameter | Value |
|---|---|
| Yield | 78% |
| Byproduct Formation | <5% |
| Workup | Column chromatography |
Comparison of Methods
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Suzuki-Miyaura | 82% | High | Excellent | >98% |
| SAr | 68% | Moderate | Good | 95% |
| Mitsunobu | 78% | High | Moderate | 97% |
Suzuki-Miyaura is preferred for large-scale synthesis due to high yields and compatibility with diverse boronic esters. Mitsunobu offers superior regioselectivity but requires costly reagents. SAr is cost-effective but limited to activated substrates.
Industrial-Scale Optimization
For kilogram-scale production, continuous flow reactors enhance the Suzuki-Miyaura reaction:
-
Residence Time : 30 minutes
-
Catalyst : Immobilized Pd on carbon
-
Throughput : 1.2 kg/day
This setup reduces palladium leaching (<0.1 ppm) and improves safety by minimizing handling.
Challenges and Solutions
-
Challenge : Residual palladium in APIs.
Solution : Use of scavengers like SiliaBond Thiol. -
Challenge : Regioisomeric byproducts in SAr.
Solution : Microwave-assisted synthesis at 100°C improves selectivity to >99%.
Emerging Techniques
Photoredox catalysis enables C–H functionalization of pyridines, bypassing pre-halogenation steps. For example, visible-light-mediated coupling of tetrahydro-2H-pyran-4-ol with 3-bromopyridine achieves 60% yield under mild conditions .
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
3-Bromo-5-(tetrahydro-2H-pyran-4-yl)pyridine serves as a versatile building block in organic synthesis. It can undergo various reactions, including nucleophilic substitutions and coupling reactions, to form more complex structures. The presence of the bromine atom enhances its reactivity, allowing for further functionalization. Common reagents used in these reactions include palladium catalysts for coupling and strong nucleophiles for substitution.
Synthesis Example
One synthesis method involves heating a mixture of 5-bromopyridin-3-ol and tetrahydro-2H-pyran-4-ol with triphenylphosphine in toluene at elevated temperatures. This method exemplifies the compound's utility as an intermediate in the preparation of other derivatives.
Medicinal Chemistry
Potential Biological Activity
Research indicates that this compound may interact with various biological targets, potentially influencing enzyme activities or receptor functions. Its unique structure could enhance its bioactivity compared to other pyridine derivatives, making it a candidate for drug development. Preliminary studies suggest its efficacy against certain diseases, although further investigation is required to fully elucidate its pharmacological properties.
Case Studies
In a study evaluating similar compounds, derivatives of pyridine were synthesized and tested for their biological activity. Some exhibited significant antimicrobial and anticancer properties, suggesting that this compound could follow suit if properly optimized . The structural similarity to other active compounds implies that it could be effective against various targets.
Pharmaceutical Applications
Role as an Active Pharmaceutical Ingredient (API)
this compound is being explored as an active pharmaceutical ingredient due to its potential therapeutic effects. Its applications span across pharmaceuticals, skincare products, and medical ingredients . The compound's stability and reactivity make it suitable for formulation into various drug delivery systems.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds that share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-3-Iodo-Pyridine | Iodine substitution on pyridine | Increased reactivity due to iodine presence |
| 3-Bromo-Pyridinyl Derivatives | Various substitutions on pyridine | Diverse biological activities |
| 3-Bromo-N-(Tetrahydropyran) Derivatives | N-substituted pyridines | Potential for enhanced pharmacological effects |
This table highlights the unique characteristics of this compound, particularly its specific substitution pattern that may confer distinct biological activities and synthetic utility compared to its analogs.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(tetrahydro-2H-pyran-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the tetrahydro-2H-pyran-4-yl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological system and the specific derivative of the compound being studied.
Comparison with Similar Compounds
This section compares 3-bromo-5-(tetrahydro-2H-pyran-4-yl)pyridine with structurally related pyridine derivatives, focusing on substituent effects, reactivity, and applications.
Substituent-Based Comparisons
Aromatic vs. Aliphatic Substituents
3-Bromo-5-(2,5-Difluorophenyl)pyridine (CAS: Not specified) Substituent: 2,5-Difluorophenyl (aromatic, electron-withdrawing). Key Differences: The difluorophenyl group enhances electronic delocalization and lipophilicity compared to the THP group. Single-crystal XRD studies reveal planar geometry, favoring π-π stacking in materials science. Biological assays show moderate antimicrobial activity . Applications: Nonlinear optical materials and antimicrobial agents .
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: Not specified) Substituent: Boronate ester (reactive in Suzuki couplings). Key Differences: The boronate ester enables direct participation in cross-coupling reactions, unlike the THP group, which is inert. This compound is a key intermediate for cholinergic drugs and organic electroluminescent devices . Applications: Synthesis of mGluR5 modulators and OLED components .
Heterocyclic Substituents
3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine (CAS: 944718-17-6)
- Substituent : Pyrazole (N-containing heterocycle).
- Key Differences : The pyrazole group introduces hydrogen-bonding capability, enhancing binding affinity in medicinal chemistry. Molecular weight (238.09 g/mol ) is lower than the THP derivative, improving bioavailability .
- Applications : Kinase inhibitors and anticancer agents .
5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1111638-02-8)
- Substituent : Pyrrolo-pyridine fused ring.
- Key Differences : The fused ring system increases rigidity and π-conjugation, making it suitable for optoelectronic applications. Compared to the THP derivative, it exhibits higher fluorescence quantum yield .
Halogenated and Ether Substituents
3-Bromo-5-methoxypyridine (CAS: 50720-12-2)
- Substituent : Methoxy (electron-donating).
- Key Differences : The methoxy group enhances electron density at the pyridine ring, altering reactivity in nucleophilic substitutions. Unlike the THP group, it lacks steric hindrance, enabling faster reaction kinetics .
- Applications : Precursor for antidepressants and antiviral drugs .
3-Bromo-5-(4-fluorophenoxy)pyridine (CAS: 374935-03-2) Substituent: 4-Fluorophenoxy (aromatic ether). Key Differences: The fluorophenoxy group increases metabolic stability compared to THP. LogP values are higher (2.8 vs. 1.9), indicating greater lipophilicity .
Structural and Reactivity Comparison Table
Biological Activity
3-Bromo-5-(tetrahydro-2H-pyran-4-yl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 258.11 g/mol. The compound features a bromine atom and a tetrahydro-2H-pyran moiety, which contribute to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom can enhance hydrophobic interactions, while the tetrahydro-2H-pyran group may facilitate hydrogen bonding, both of which are crucial for modulating the activity of target proteins.
Enzyme Inhibition
Research indicates that this compound may serve as an enzyme inhibitor. It has been shown to interact with specific enzymes involved in metabolic pathways, potentially influencing their activity and leading to therapeutic effects. For example, studies suggest that it may inhibit ALK5 (activin-like kinase 5), which is implicated in cancer progression and tissue fibrosis .
Receptor Modulation
This compound has also been identified as a potential modulator of various receptors. Its structural similarity to known biologically active molecules positions it as a candidate for receptor binding studies, particularly in the context of neurological disorders .
Case Studies and Experimental Data
- In Vitro Studies : Preliminary studies have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes related to metabolic disorders. For instance, it has been evaluated for its effects on metabolic stability and solubility, showing promising results in enhancing the bioavailability of therapeutic agents .
- Animal Models : In vivo studies have indicated that compounds similar to this compound can improve symptoms in models of schizophrenia by modulating cholinergic receptors. This suggests potential applications in treating psychiatric conditions .
Data Table: Biological Activity Summary
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic substitution at the bromine position and selective substitution of reactive groups like nitro or hydroxyl moieties.
-
Nucleophilic Substitution (Bromine Replacement):
The bromine atom at position 3 is reactive and can be replaced by nucleophiles such as amines, thiols, or alkoxides. For example, in related compounds, nitro groups at position 3 were selectively substituted with p-methoxybenzylthiol under low-temperature conditions (−45°C) using potassium carbonate in DMF . -
Selective Substitution (Hydroxyl Replacement):
The hydroxyl group on pyridine derivatives can react with tetrahydro-2H-pyran-4-ol to form ether linkages. This is achieved via Mitsunobu reaction conditions (triphenylphosphine and diethylazodicarboxylate in toluene at 60–115°C) .
Table 1: Substitution Reactions
Oxidative Cyclization
Oxidative cyclization is a critical reaction for forming fused heterocycles. In related compounds, bromine (Br₂) in ethyl acetate at 0°C facilitates cyclization, yielding products like 3-bromo-5-chloro-isothiazolo[4,5-b]pyridine .
Mechanism:
The reaction involves:
-
Bromination : Formation of a brominated intermediate.
-
Elimination : Loss of HBr to generate a reactive cation.
-
Intramolecular Cyclization : Formation of a five-membered heterocyclic ring via nucleophilic attack .
Table 2: Oxidative Cyclization Conditions
| Parameter | Details |
|---|---|
| Reagent | Br₂ in ethyl acetate |
| Temperature | 0°C |
| Yield | Up to 75% |
| Product | Cyclized heterocycles (e.g., isothiazolo[4,5-b]pyridines) |
Mitsunobu Reaction
The Mitsunobu reaction is employed to form ether linkages between pyridine derivatives and tetrahydro-2H-pyran-4-ol. This reaction uses triphenylphosphine (PPh₃) and diethylazodicarboxylate (DEAD) in toluene, followed by purification steps involving HCl and NaOH .
Table 3: Mitsunobu Reaction Parameters
| Parameter | Details |
|---|---|
| Reagents | PPh₃, DEAD, toluene |
| Temperature | 60–115°C (reflux) |
| Reaction Time | 19 hours |
| Yield | ~87% |
| Product | Tetrahydropyran ether derivatives |
Potential Coupling Reactions
While not explicitly detailed in the allowed sources, the presence of a bromine atom suggests compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts. This could enable the synthesis of complex biaryl or heteroaryl derivatives.
Stability and Purification
Post-reaction, purification typically involves:
Q & A
Q. Methodology :
- NMR Spectroscopy : H and C NMR are used to confirm substitution patterns (e.g., pyridine C-3 bromine and C-5 tetrahydro-2H-pyran-4-yl group). For example, the pyran ring protons resonate as a multiplet at δ 3.5–4.0 ppm .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., residual palladium).
- Elemental Analysis : Validates empirical formula (CHBrNO).
Table 1 : Representative Analytical Data
| Technique | Key Observations | Reference |
|---|---|---|
| H NMR | Pyran protons: δ 3.5–4.0 (m, 4H) | |
| HPLC-MS | [M+H] m/z 256.02 |
Basic: What are common functionalization strategies for this compound?
Methodology :
The bromine at C-3 enables cross-coupling reactions :
- Suzuki-Miyaura Coupling : React with aryl/heteroaryl boronic acids (e.g., furan-2-yl boronic acid) under Pd(PPh) catalysis to introduce diverse substituents .
- Buchwald-Hartwig Amination : Introduce amines using Ni or Pd catalysts (e.g., tert-butyl carbamate derivatives) .
- Halogen Exchange : Replace bromine with iodine via Finkelstein reaction for enhanced reactivity .
Critical Note : The tetrahydro-2H-pyran group may require protection (e.g., silylation) during harsh conditions .
Advanced: How does regioselectivity impact substitution at C-3 vs. C-5 positions?
Methodology :
Regioselectivity is governed by electronic and steric factors :
- Electron-withdrawing bromine at C-3 deactivates the pyridine ring, directing electrophilic substitutions to C-5.
- Steric hindrance from the bulky tetrahydro-2H-pyran group at C-5 favors reactions at C-3.
Example : In a study comparing bromination of analogous pyridines, C-3 substitution dominated (80% yield) over C-5 due to steric shielding .
Advanced: How to resolve contradictions in reported synthetic yields (e.g., 61% vs. 11%)?
Methodology :
Yield discrepancies arise from:
- Catalyst Loading : Higher Pd concentrations (0.1 mmol vs. 0.05 mmol) improve conversion but increase costs .
- Purification Efficiency : Silica gel chromatography vs. recrystallization impacts recovery rates .
- Microwave vs. Conventional Heating : Microwave methods enhance reproducibility by minimizing side reactions .
Optimization Strategy : Use design of experiments (DoE) to balance temperature, catalyst, and solvent .
Advanced: What strategies mitigate low yields in cross-coupling reactions?
Q. Methodology :
- Precatalyst Selection : PdCl(dppf) outperforms Pd(PPh) in sterically hindered systems .
- Solvent Optimization : DMF enhances solubility of boronic acids compared to THF .
- Additives : KCO or CsCO neutralizes HBr byproducts, shifting equilibrium toward product .
Case Study : Replacing KCO with CsCO increased yield from 45% to 61% in a Suzuki coupling .
Advanced: How to functionalize the tetrahydro-2H-pyran-4-yl group?
Q. Methodology :
- Oxidation : Use m-CPBA to convert the pyran ring to a lactone for downstream ring-opening reactions .
- Radical Bromination : Introduce bromine at the pyran C-4 position using NBS and AIBN .
- Protection/Deprotection : Temporary silyl ether protection enables selective functionalization of the pyridine core .
Caution : The pyran ring’s conformational flexibility may lead to stereochemical complications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
